Tert-butyl 1-aminoazepane-3-carboxylate
Description
Tert-butyl 1-aminoazepane-3-carboxylate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl 1-aminoazepane-3-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9-6-4-5-7-13(12)8-9/h9H,4-8,12H2,1-3H3 |
InChI Key |
GQZJTMNVWICGDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCN(C1)N |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-aminoazepane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the azepane ring.
Reduction: Amine derivatives with varying degrees of saturation.
Substitution: Substituted azepane derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 1-aminoazepane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-butyl 1-aminoazepane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-aminoazetidine-1-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
- tert-Butyl 4-aminoazepane-1-carboxylate
Uniqueness
Tert-butyl 1-aminoazepane-3-carboxylate is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties. Compared to similar compounds with smaller or larger ring sizes, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
